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Introduction to Nomegestrol Acetate (NOMA)
Nomegestrol acetate (NOMA) is a fourth-generation, orally active synthetic progestin derived

from 19-norprogesterone.[1][2] It is a potent and highly selective agonist of the progesterone

receptor (PR).[3][4][5] Unlike many older progestogens, NOMA was specifically designed for

high affinity to the PR, with minimal binding to other steroid receptors, which contributes to its

favorable safety and tolerability profile. It exhibits strong anti-gonadotropic, anti-estrogenic, and

moderate anti-androgenic activities, with no significant estrogenic, glucocorticoid, or

mineralocorticoid effects. These properties make NOMA a valuable compound for treating a

range of gynecological disorders, including endometriosis, abnormal uterine bleeding (AUB),

and uterine fibroids, as well as for use in hormonal contraception and menopausal hormone

therapy.

Mechanism of Action
NOMA exerts its therapeutic effects through a multi-faceted mechanism primarily centered on

its potent progestogenic activity.

Progesterone Receptor (PR) Agonism: NOMA is a full agonist of the PR. Upon binding, the

NOMA-PR complex modulates the transcription of target genes in tissues like the
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endometrium, hypothalamus, and pituitary gland.

Anti-Gonadotropic Effects: A key mechanism is the potent suppression of the hypothalamic-

pituitary-ovarian (HPO) axis. NOMA inhibits the secretion of gonadotropins—luteinizing

hormone (LH) and follicle-stimulating hormone (FSH)—from the pituitary gland. This action

suppresses follicular development and consistently inhibits ovulation. Dosages of 2.5 mg/day

or higher are effective in suppressing both ovulation and follicle development.

Direct Endometrial Effects: NOMA has a strong anti-estrogenic effect on the endometrium,

transforming it into a secretory state and making it unreceptive to implantation. This action

helps to reduce endometrial proliferation, which is beneficial in conditions like endometriosis

and heavy menstrual bleeding.

Anti-Androgenic Activity: NOMA possesses some anti-androgenic properties, which can help

mitigate androgen-related side effects like acne.
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Caption: Mechanism of action of Nomegestrol Acetate (NOMA).

Pharmacological & Clinical Data
Pharmacokinetic and Receptor Binding Profile
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The pharmacokinetic and receptor binding properties of NOMA are central to its clinical utility.

Its high selectivity for the progesterone receptor minimizes off-target effects.

Parameter Value Reference(s)

Oral Bioavailability ~63%

Protein Binding 97.5–98.0% (to albumin)

Elimination Half-life ~50 hours (range 30–80 hours)

Time to Peak Concentration < 4 hours

Metabolism
Hepatic (CYP3A4, CYP3A3,

CYP2A6)

Progesterone Receptor (PR) Ki 3 nM

PR Binding Affinity (Rat Uterus

Ki)

22.8 nM (vs. 34.3 nM for

Progesterone)

Androgen Receptor (AR)

Affinity
42% (relative to progesterone)

Other Receptor Binding

No significant estrogenic,

glucocorticoid, or

mineralocorticoid activity

Clinical Efficacy in Gynecological Disorders
NOMA, often in combination with estradiol, has demonstrated efficacy in managing symptoms

associated with common gynecological conditions.
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Disorder Study Details Key Outcomes Reference(s)

Endometriosis

Retrospective cohort

(n=39), 6 months

treatment with

E2/NOMA.

Significant reduction

in global VAS score

for pain. Significant

reduction in mean size

of ovarian

endometriomas. DIE

lesions remained

stable.

Endometriosis

Randomized study vs.

Dienogest (n=197), 12

months.

Both groups showed

significant

improvement in

chronic pelvic pain

(VAS score).

Abnormal Uterine

Bleeding (AUB)

Pilot study (n=12) with

HMB, treated with

E2/NOMA.

Mean reduction in

menstrual blood loss

(MBL) of 76.9%.

100% of women had

>50% reduction in

MBL.

Uterine Fibroids Multicenter study.

No significant change

in myoma volume.

Some patients

experienced a

decrease in bleeding.

Application Notes & Experimental Protocols
Protocol: In Vitro Progestogenic Activity Assessment
This protocol is designed to quantify the progestogenic activity of NOMA using a human cell

line that expresses progesterone receptors.

Objective: To determine the EC50 (half-maximal effective concentration) of NOMA in a

progesterone receptor-dependent reporter gene assay.
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Materials:

Human U2-OS or T47D cells stably transfected with a PR expression vector and a

progesterone-responsive element (PRE)-luciferase reporter construct (e.g., PR-CALUX®

cells).

Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS), stripped of steroids.

Nomegestrol acetate (NOMA).

Progesterone (positive control).

Luciferase assay reagent.

96-well cell culture plates.

Luminometer.

Methodology:

Cell Seeding: Plate the PR-reporter cells in a 96-well plate at a density of 10,000 cells/well in

steroid-stripped medium and incubate for 24 hours.

Compound Preparation: Prepare a serial dilution of NOMA and progesterone in the

appropriate solvent (e.g., DMSO), followed by a final dilution in culture medium.

Treatment: Remove the seeding medium and add the medium containing different

concentrations of NOMA or progesterone to the wells. Include a vehicle control (medium with

solvent).

Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a

luminometer according to the manufacturer's protocol.

Data Analysis: Plot the relative luminescence units (RLU) against the logarithm of the

compound concentration. Fit the data to a four-parameter logistic curve to determine the

EC50 value.
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1. Seed PR-Reporter Cells
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6. Lyse Cells and Add
Luciferase Substrate
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8. Analyze Data:
Plot Dose-Response Curve, Calculate EC50
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Caption: Workflow for in vitro progestogenic activity assay.

Protocol: In Vivo Endometriosis Model (Rodent)
This protocol describes the induction of endometriosis in a mouse model to evaluate the

efficacy of NOMA in reducing lesion size.
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Objective: To assess the ability of NOMA to suppress the growth of surgically induced

endometriotic lesions in mice.

Materials:

Female mice (e.g., C57BL/6 or immunodeficient strains for human tissue xenografts).

Surgical instruments for laparotomy.

Nomegestrol acetate (NOMA).

Vehicle for oral gavage (e.g., corn oil).

Anesthetic and analgesic agents.

Methodology:

Model Induction:

Anesthetize a donor mouse and perform a laparotomy to remove a uterine horn.

Place the uterine tissue in sterile saline. Mince the tissue into small fragments (~1-2 mm³).

Anesthetize recipient mice. Suture or inject the uterine fragments onto the peritoneal wall

or mesenteric vessels.

Close the incision and provide post-operative analgesia.

Lesion Establishment: Allow 7-14 days for the endometriotic lesions to establish and

vascularize.

Treatment:

Randomize mice into treatment groups (e.g., Vehicle control, NOMA 50 mg/kg, NOMA 100

mg/kg).

Administer NOMA or vehicle daily via oral gavage for 21-28 consecutive days.

Endpoint Analysis:
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At the end of the treatment period, euthanize the mice.

Perform a final laparotomy to locate, measure (length and width), and excise the

endometriotic lesions.

Calculate lesion volume and/or weight.

Tissues can be fixed for histological analysis (H&E staining) or processed for molecular

analysis (e.g., qPCR, Western blot).

Data Analysis: Compare the mean lesion volume/weight between the vehicle and NOMA-

treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
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(21-28 days)
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Caption: Workflow for rodent model of endometriosis.

Protocol: Clinical Trial Design Considerations
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This section outlines key considerations for designing a clinical trial to investigate NOMA for the

treatment of gynecological disorders like endometriosis or AUB.

Objective: To evaluate the efficacy and safety of NOMA in a human population with a specific

gynecological disorder.

Key Design Elements:

Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard. For

conditions like endometriosis, an active comparator (e.g., Dienogest) may be more ethical

and relevant.

Participant Population:

Define clear inclusion and exclusion criteria (e.g., age, confirmed diagnosis via imaging or

laparoscopy, baseline symptom severity).

For AUB, diagnosis should follow the PALM-COEIN classification system.

Intervention:

Define the dose and regimen of NOMA (e.g., NOMA 5 mg daily or NOMA 2.5 mg /

Estradiol 1.5 mg).

Define the duration of treatment (e.g., 6-12 months).

Endpoints:

Primary Endpoint: Must be a clinically meaningful and measurable outcome.

For Endometriosis: Change from baseline in a pain score, such as a Visual Analogue

Scale (VAS) for chronic pelvic pain.

For AUB: Percentage of patients with a >50% reduction in menstrual blood loss (MBL)

from baseline.

Secondary Endpoints:
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Quality of Life (QoL) assessments (e.g., SF-36 questionnaire).

Changes in lesion size (for endometriosis or fibroids) measured by ultrasound or MRI.

Incidence of adverse events.

Patient satisfaction and continuation rates.

Data Collection:

Regular follow-up visits (e.g., baseline, 3, 6, and 12 months).

Use of patient diaries to record pain scores, bleeding patterns, and medication use.

Statistical Analysis:

Define the statistical plan a priori, including sample size calculation, primary analysis

method (e.g., ANCOVA), and handling of missing data.
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Phase 1: Trial Planning

Phase 2: Trial Execution
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Caption: Logical flow for clinical trial design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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